molecular formula C11H20N2O B12829748 N,N-Diallyl-2-amino-3-methylbutanamide

N,N-Diallyl-2-amino-3-methylbutanamide

Katalognummer: B12829748
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: FSHNYEFUSFUQPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diallyl-2-amino-3-methylbutanamide is an organic compound with the molecular formula C11H20N2O It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group on the butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-2-amino-3-methylbutanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then diallylated to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Including distillation or recrystallization to obtain high-purity product

    Quality control: Analytical techniques such as HPLC or GC-MS to ensure product consistency

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diallyl-2-amino-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or hydroxyl derivatives

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkyl halides

Major Products Formed

    Oxidation: Formation of N,N-diallyl-2-amino-3-methylbutanoic acid

    Reduction: Formation of N,N-diallyl-2-amino-3-methylbutylamine

    Substitution: Formation of various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

N,N-Diallyl-2-amino-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N,N-Diallyl-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways

    Receptor binding: Interacting with cellular receptors to trigger specific biological responses

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diallyl-2-amino-3-methylbutanoic acid
  • N,N-Diallyl-2-amino-3-methylbutylamine
  • N,N-Diallyl-2-amino-3-methylbutanol

Uniqueness

N,N-Diallyl-2-amino-3-methylbutanamide is unique due to its specific structural features, such as the presence of two allyl groups and a methyl group on the butanamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

2-amino-3-methyl-N,N-bis(prop-2-enyl)butanamide

InChI

InChI=1S/C11H20N2O/c1-5-7-13(8-6-2)11(14)10(12)9(3)4/h5-6,9-10H,1-2,7-8,12H2,3-4H3

InChI-Schlüssel

FSHNYEFUSFUQPW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)N(CC=C)CC=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.